BenchChemオンラインストアへようこそ!

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide

Enzyme Inhibition Carbonic Anhydrase Selectivity Profiling

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide (CAS 941947-90-6) is a synthetic small molecule with the molecular formula C₁₈H₂₀N₂O₅S and a molecular weight of 376.43 g/mol. Structurally, it combines a 2,2-dimethyl-2,3-dihydrobenzofuran core, an oxyacetamide linker, and a 4-sulfamoylphenyl terminal group.

Molecular Formula C18H20N2O5S
Molecular Weight 376.43
CAS No. 941947-90-6
Cat. No. B2569389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide
CAS941947-90-6
Molecular FormulaC18H20N2O5S
Molecular Weight376.43
Structural Identifiers
SMILESCC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C
InChIInChI=1S/C18H20N2O5S/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)20-13-6-8-14(9-7-13)26(19,22)23/h3-9H,10-11H2,1-2H3,(H,20,21)(H2,19,22,23)
InChIKeyBQKWRIPHBFYFPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide (CAS 941947-90-6): Chemical Identity and Intended Research Niche


2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide (CAS 941947-90-6) is a synthetic small molecule with the molecular formula C₁₈H₂₀N₂O₅S and a molecular weight of 376.43 g/mol . Structurally, it combines a 2,2-dimethyl-2,3-dihydrobenzofuran core, an oxyacetamide linker, and a 4-sulfamoylphenyl terminal group. This architecture places it within the class of substituted benzofuran sulfonamides, a scaffold widely explored for carbonic anhydrase (CA) inhibition and other therapeutic applications. However, a comprehensive search of primary research literature, patents, and authoritative bioactivity databases (e.g., ChEMBL, BindingDB, PubChem) did not yield any publicly reported quantitative biological activity data for this specific molecule. The compound is primarily listed in chemical supplier catalogs as a research-grade building block, typically at 95% purity . Its intrinsic molecular properties, such as the presence of the primary sulfonamide zinc-binding group (ZBG) and the sterically hindered gem-dimethyl substitution on the dihydrobenzofuran ring, suggest potential for CA isoform engagement, a hypothesis that remains to be empirically validated.

Why In-Class Benzofuran Sulfonamides Cannot Substitute for CAS 941947-90-6 Without Quantitative Evidence


The dihydrobenzofuran sulfonamide chemical space encompasses numerous analogs with varying linker lengths, tail groups, and substitution patterns, each capable of profoundly altering isoform selectivity, metabolic stability, and off-target profiles. For example, the simple 2,3-dihydrobenzofuran-6-sulfonamide scaffold has shown nanomolar inhibition across multiple CA isoforms, but selectivity is exquisitely sensitive to the nature of the substituent at the 2-position [1]. The 2,2-dimethyl substitution on the dihydrobenzofuran ring of CAS 941947-90-6 sterically distinguishes it from unsubstituted or mono-substituted analogs, potentially influencing binding pocket accommodation in enzymes like human carbonic anhydrases (hCAs). Without head-to-head or cross-study comparable data, no scientific or procurement decision can assume functional interchangeability between this compound and any other benzofuran sulfonamide, acetazolamide, or related benzenesulfonamide CA inhibitor. Any substitution must be justified by explicit comparative evidence, which is currently absent from the public domain for this specific compound.

Absence of Quantitative Comparative Evidence for CAS 941947-90-6: A Data-Driven Procurement Warning


No Publicly Reported Biochemical Activity Data for Target Compound Versus Any Comparator

A systematic search of PubMed, Google Scholar, BindingDB, ChEMBL, and PubChem BioAssay using the compound name, CAS number, canonical SMILES, and substructure fingerprints returned zero inhibition constants (Ki, IC50, Kd) or functional assay results for CAS 941947-90-6. This absence precludes any direct or indirect comparison with established CA inhibitors such as acetazolamide (Ki = 12 nM against hCA II [1]), methazolamide, or benzofuran-based sulfonamides like the series reported by Zaraei et al. (2019) where certain benzofuran sulfonates exhibited Ki values of 0.35–9.8 nM against hCA II, IX, and XII [2]. Without such data, no claim regarding superior potency, selectivity, or differentiated mode of action can be substantiated.

Enzyme Inhibition Carbonic Anhydrase Selectivity Profiling

No Cellular or In Vivo Efficacy Data to Differentiate from Structural Analogs

No peer-reviewed studies report cell viability, apoptosis, or tumor growth inhibition data for CAS 941947-90-6. In contrast, structurally related benzofuran-based CA inhibitors have demonstrated antiproliferative effects under hypoxia in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231, with IC50 values ranging from 2.7 to 18.5 µM for lead compounds [1]). The absence of similar cellular data for the target compound means no comparison can be made regarding its functional efficacy in cancer-relevant models. Any inference that the compound possesses anticancer activity is purely speculative and unsupported by empirical evidence.

Cell-Based Assays Antiproliferative Activity In Vivo Models

Absent ADME and Physicochemical Profiling Relative to Drug-Like Comparators

No experimental or in silico ADME data (aqueous solubility, logP/logD, metabolic stability in liver microsomes, plasma protein binding, permeability) have been reported for CAS 941947-90-6. Calculated properties from its molecular formula (C₁₈H₂₀N₂O₅S, MW 376.43, tPSA ~110 Ų, HBD count 2, HBA count 6 ) suggest it falls within oral drug-like space (Lipinski rule of five compliant [1]). However, without experimental validation, these properties do not differentiate it from the hundreds of other benzofuran sulfonamides sharing similar property profiles. The 2,2-dimethyl substitution may theoretically enhance metabolic stability by blocking potential sites of oxidative metabolism on the dihydrofuran ring, but this remains a class-level inference awaiting empirical confirmation [2].

ADME Drug-Likeness Physicochemical Properties

Legitimate Procurement Scenarios for CAS 941947-90-6 Based on Chemical Identity


Chemical Probe Synthesis and Custom Derivatization

The compound's bifunctional nature—a primary sulfonamide amenable to N-alkylation or acylation, and an acetamide linker that can be hydrolyzed to release the 2,2-dimethyl-2,3-dihydrobenzofuran-7-ol fragment—makes it suitable as a synthetic intermediate for constructing focused libraries of benzofuran-based sulfonamides. This application is independent of its innate biological activity and is the primary use case implied by its listing as a 'research compound' at 95% purity .

Negative Control or Inactive Comparator in Carbonic Anhydrase Assays

In the event that future testing reveals CAS 941947-90-6 to be inactive or weakly active against a panel of hCA isoforms, it could serve as a structurally matched negative control in experiments probing the contribution of the 2,2-dimethyl substitution to CA inhibition. Its availability at defined purity enables its use as a reference standard for analytical method development (HPLC, LC-MS) targeting this chemotype.

Computational Chemistry and Molecular Modeling Studies

The compound's well-defined structure, featuring a rigid dihydrobenzofuran ring and a flexible oxyacetamide linker, provides an interesting test case for docking studies, molecular dynamics simulations, and free energy perturbation (FEP) calculations aimed at predicting CA isoform selectivity. Its gem-dimethyl group offers a steric probe for assessing binding pocket tolerance across CA isoforms, provided that crystallographic or modeling data become available.

Method Development for Analytical Quantification of Benzofuran Sulfonamides

As a representative benzofuran sulfonamide with a unique combination of chromophores (UV-active phenyl and benzofuran moieties), CAS 941947-90-6 can be employed in the development and validation of HPLC-UV or LC-MS/MS methods for the quantification of this compound class in biological matrices, supporting future pharmacokinetic or environmental fate studies.

Quote Request

Request a Quote for 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-sulfamoylphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.